molecular formula C18H27N3O2 B241722 2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B241722
M. Wt: 317.4 g/mol
InChI Key: DIWSXJRMGWEAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a cyclohexyl group, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the introduction of the morpholine and butylcyclohexyl groups. Common reagents used in these reactions include cyclohexanone, butyl bromide, morpholine, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-morpholinyl)butyl]morpholine: This compound shares the morpholine ring and butyl group but lacks the oxazole and carbonitrile functionalities.

    4-Butyl-N-[2-({[2-(4-morpholinyl)ethyl]carbamothioyl}amino)ethyl]cyclohexanecarboxamide: Similar in having a butylcyclohexyl group and morpholine ring but differs in the presence of a carbamothioyl group and the absence of the oxazole ring.

Uniqueness

2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3

InChI Key

DIWSXJRMGWEAPK-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.